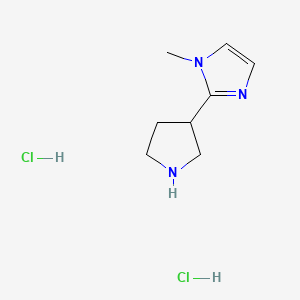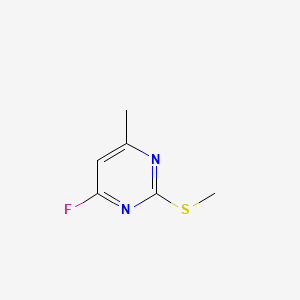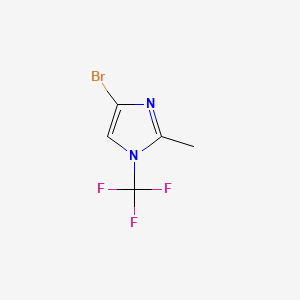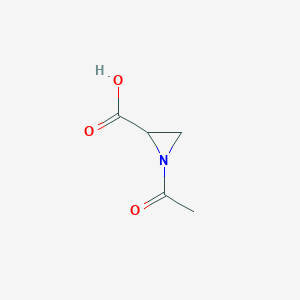
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to an imidazole ring, with a methyl group at the first position of the imidazole ring. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with hydrogenated imidazole or pyrrolidine rings.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity, while the imidazole ring participates in hydrogen bonding and other interactions. These interactions can activate or inhibit signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole monohydrochloride
Uniqueness
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This property makes it more suitable for certain applications compared to its similar compounds.
属性
分子式 |
C8H15Cl2N3 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC 名称 |
1-methyl-2-pyrrolidin-3-ylimidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7-2-3-9-6-7;;/h4-5,7,9H,2-3,6H2,1H3;2*1H |
InChI 键 |
BCTXQNSMHYIRII-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2CCNC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)

![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)



![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
